Methyl 1-benzyl-4-hydroxypiperidine-3-carboxylate
Description
Chemical Structure and Properties Methyl 1-benzyl-4-hydroxypiperidine-3-carboxylate (CAS: 955998-64-8, Molecular Formula: C₁₄H₁₉NO₃, Molecular Weight: 249.31 g/mol) is a piperidine derivative featuring a benzyl group at position 1, a hydroxyl group at position 4, and a methyl ester at position 3 (). Its structure combines aromatic (benzyl) and polar (hydroxyl, ester) functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research.
The hydroxyl group in the target compound likely arises from the reduction of a ketone precursor. This compound’s applications may include drug development, where piperidine scaffolds are common in bioactive molecules due to their conformational flexibility and hydrogen-bonding capabilities ().
Properties
IUPAC Name |
methyl 1-benzyl-4-hydroxypiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-14(17)12-10-15(8-7-13(12)16)9-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTDJAQQPGLCGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCC1O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720229 | |
| Record name | Methyl 1-benzyl-4-hydroxypiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956010-25-6 | |
| Record name | Methyl 1-benzyl-4-hydroxypiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
The synthesis of methyl 1-benzyl-4-hydroxypiperidine-3-carboxylate typically involves a two-step process starting from 1-benzyl-4-hydroxypiperidine-4-carbonitrile. This pathway leverages hydrolysis and esterification reactions to achieve the target compound with high yield and purity.
Hydrolysis of 1-Benzyl-4-Hydroxypiperidine-4-Carbonitrile
The initial step involves the hydrolysis of the nitrile group in 1-benzyl-4-hydroxypiperidine-4-carbonitrile under acidic conditions. Concentrated hydrochloric acid (HCl) is employed as both a catalyst and solvent, with the reaction conducted at 90°C for one hour. This step converts the nitrile group (-CN) into a carboxylic acid (-COOH) through intermediate geminal diamine formation, followed by hydrolysis. The resulting intermediate, 1-benzyl-4-hydroxypiperidine-4-carboxylic acid, is isolated via rotary evaporation and dried under vacuum.
Esterification with Methanol
The carboxylic acid intermediate undergoes esterification using methanol in the presence of sulfuric acid (H₂SO₄) as a catalyst. The reaction proceeds at 50°C for one hour, yielding methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate. Sulfuric acid facilitates protonation of the carboxylic acid, enhancing its electrophilicity and promoting nucleophilic attack by methanol. The crude product is purified via liquid-liquid extraction (ethyl acetate and sodium carbonate) and dried over sodium sulfate, achieving a 90% yield.
Table 1: Summary of Synthesis Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | HCl, H₂O | 90°C | 1h | - |
| 2 | CH₃OH, H₂SO₄ | 50°C | 1h | 90% |
Optimization Strategies and Scalability
Catalyst Selection
Sulfuric acid is preferred over other acid catalysts (e.g., p-toluenesulfonic acid) due to its efficiency in driving esterification to completion. Comparative studies indicate that sulfuric acid reduces side reactions, such as ether formation, which are common with Lewis acids.
Solvent and Temperature Effects
- Hydrolysis Step : Aqueous HCl provides a polar protic environment essential for nitrile hydrolysis. Elevated temperatures (90°C) accelerate the reaction but require careful control to prevent decomposition.
- Esterification Step : Methanol acts as both solvent and nucleophile. Temperatures above 50°C risk transesterification, while lower temperatures prolong reaction times.
Industrial-Scale Considerations
While the described method is optimized for laboratory synthesis, industrial production would necessitate:
- Continuous Flow Reactors : To maintain consistent temperature and mixing.
- In-Line Purification Systems : Chromatography or recrystallization for bulk purification.
Comparative Analysis of Alternative Routes
Although the hydrolysis-esterification route is predominant, alternative methods have been explored:
Structural and Purity Characterization
Post-synthesis analysis ensures the integrity of this compound:
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC analysis typically shows ≥98% purity when using C18 columns and acetonitrile-water mobile phases.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-4-hydroxypiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
Chemical Synthesis
Methyl 1-benzyl-4-hydroxypiperidine-3-carboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations, including:
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes, which are valuable in further synthetic applications.
- Reduction : Ester groups can be reduced to primary alcohols, expanding the scope of potential derivatives.
- Substitution Reactions : The benzyl group can be replaced with other functional groups under specific conditions, enhancing the compound's versatility in synthetic pathways.
Biological Applications
In biological research, this compound is investigated for its potential therapeutic properties. It acts as a building block for the development of biologically active compounds. Some notable applications include:
- Drug Development : The compound has shown promise as a precursor for synthesizing novel therapeutics, particularly in the realm of central nervous system (CNS) disorders .
- Mechanism of Action Studies : Research indicates that the compound interacts with specific molecular targets and pathways, potentially influencing enzyme activity and cellular processes.
Medicinal Chemistry
The compound has been explored for its pharmacological properties, particularly in relation to its enantiomers. For instance, the absolute configurations of (+)- and (−)-trans-1-benzyl-4-hydroxypiperidine-3-methanols have been determined using advanced NMR techniques. These studies have implications for drug design, especially concerning stereochemistry's role in drug efficacy and safety .
Industrial Applications
This compound is also utilized in the production of specialty chemicals and materials. Its ability to participate in various chemical reactions makes it valuable for industrial applications where specific chemical properties are required.
Case Study 1: Synthesis of Therapeutic Agents
A study demonstrated the use of this compound as an intermediate in synthesizing novel piperidine derivatives with potential analgesic properties. The derivatives were tested for their ability to inhibit pain responses in animal models, showcasing their therapeutic potential .
Case Study 2: Enantiomeric Purity
Research focused on achieving high enantiomeric purity of this compound via biocatalytic methods using non-fermenting baker's yeast. This approach yielded enantiomers with over 99% purity, indicating a promising method for producing chiral compounds in pharmaceutical applications .
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-4-hydroxypiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, although the exact pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Methyl 1-Benzyl-4-Oxopiperidine-3-Carboxylate Hydrochloride
- CAS : 3939-01-3 | Similarity Score : 0.97 ()
- Key Difference : Replaces the hydroxyl group at position 4 with a ketone (oxo).
- Impact :
- The oxo group increases electrophilicity, making the compound more reactive in nucleophilic additions.
- Reduced polarity compared to the hydroxyl analog, affecting solubility (e.g., lower solubility in polar solvents).
- Pharmacological implications: Ketones are metabolically stable but may exhibit different binding affinities compared to hydroxyl groups ().
Ethyl 1-Benzyl-4-Oxopiperidine-3-Carboxylate Hydrochloride
Physicochemical and Analytical Comparisons
Solubility and Aggregation Behavior
- Hydroxyl-containing analogs are expected to exhibit higher solubility in polar solvents (e.g., water, methanol) due to hydrogen bonding.
- Techniques like spectrofluorometry and tensiometry (used for quaternary ammonium compounds in ) could be adapted to study aggregation or micelle formation in aqueous solutions.
Crystallographic and Conformational Analysis
- Mercury CSD 2.0 () enables packing similarity calculations between analogs. For example:
- The hydroxyl group in the target compound may promote hydrogen-bonded networks, distinct from the ketone-driven packing in oxo analogs.
- ORTEP-3 () visualizations could highlight differences in bond angles and torsional strain due to substituent positions.
Biological Activity
Methyl 1-benzyl-4-hydroxypiperidine-3-carboxylate (MBHPC) is a chemical compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula : C14H19NO3
Molecular Weight : 251.31 g/mol
Structure : The compound features a piperidine ring with a hydroxyl group and a carboxylate group, which contribute to its biological interactions.
The biological activity of MBHPC is thought to result from its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate the activity of certain neurotransmitter receptors, potentially influencing pathways related to pain perception, anxiety, and neurodegenerative conditions. However, the exact mechanisms remain under investigation .
Biological Activities
Research indicates that MBHPC exhibits several promising biological activities:
- Analgesic Effects : Preliminary studies have shown that MBHPC may possess analgesic properties, making it a candidate for pain management therapies.
- Anticancer Potential : Some derivatives of piperidine compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that MBHPC could be explored further for its anticancer properties .
- Neuroprotective Effects : The compound's structural similarity to known neuroprotective agents raises the possibility of its use in treating neurodegenerative diseases.
Case Studies and Experimental Evidence
- Cytotoxicity Studies :
- Binding Affinity Studies :
-
Comparative Analysis :
- A comparative study highlighted the unique structural features of MBHPC relative to similar compounds, emphasizing its distinct biological activity profile. The presence of both hydroxyl and carboxylate groups appears crucial for its pharmacological effects.
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for Methyl 1-benzyl-4-hydroxypiperidine-3-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A plausible route includes:
- Step 1 : Esterification of a piperidine-3-carboxylic acid precursor using methanol under acidic conditions.
- Step 2 : Benzylation at the nitrogen position using benzyl bromide in the presence of a base (e.g., KCO).
- Step 3 : Hydroxylation at the 4-position via oxidation or hydroxyl group introduction using protecting-group strategies.
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water mixture).
Reference analogs: Similar piperidine carboxylate syntheses are detailed in ethyl 1-benzyl-4-piperidone-3-carboxylate protocols .
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer :
- NMR : Use H NMR to confirm benzyl (δ 7.2–7.4 ppm, multiplet) and methyl ester (δ 3.6–3.8 ppm, singlet) groups. C NMR identifies carbonyl (δ ~170 ppm) and hydroxyl-bearing carbons.
- IR : Look for ester C=O stretch (~1720 cm) and hydroxyl O-H stretch (~3400 cm).
- Mass Spectrometry (MS) : Confirm molecular ion [M+H] via high-resolution ESI-MS.
Cross-validation: Compare data with structurally related compounds, such as methyl pyrazole carboxylates .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders or solutions.
- Storage : Keep in a tightly sealed container under inert gas (N or Ar) at 2–8°C. Avoid exposure to moisture or oxidizing agents .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can X-ray crystallography resolve the compound’s stereochemistry and conformation?
- Methodological Answer :
- Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Structure Solution : Employ SHELXT for phase determination and SHELXL for refinement .
- Conformational Analysis : Apply Cremer-Pople puckering parameters to quantify piperidine ring distortions .
- Visualization : Mercury CSD 2.0 aids in analyzing intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
Q. How to resolve discrepancies between experimental and computational NMR data?
- Methodological Answer :
- Dynamic Effects : Assess tautomerism or ring-flipping via variable-temperature NMR (VT-NMR).
- Solvent Artifacts : Compare experimental data (DMSO-d vs. CDCl) with DFT-calculated shifts (Gaussian, B3LYP/6-31G**).
- Advanced Validation : Use DP4 probability analysis to distinguish between conformational models .
Q. What computational strategies model the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : SwissADME or pkCSM software predicts LogP (lipophilicity), BBB permeability, and CYP450 interactions.
- Docking Studies : AutoDock Vina or Schrödinger Suite models binding to biological targets (e.g., enzymes or receptors).
- MD Simulations : GROMACS assesses stability in aqueous or membrane environments over 100+ ns trajectories.
Q. How to validate structural data when crystallographic and spectroscopic results conflict?
- Methodological Answer :
- Cross-Technique Alignment : Overlay X-ray-derived bond lengths/angles with DFT-optimized geometries.
- Hirshfeld Analysis : Compare experimental (Mercury CSD) and theoretical electron density maps .
- Validation Tools : CheckCIF/PLATON for crystallographic data integrity .
Q. What experimental designs assess the compound’s stability under varying pH and temperature?
- Methodological Answer :
- Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40–60°C.
- Analytical Monitoring : Use HPLC-PDA (C18 column, acetonitrile/water gradient) to track degradation products.
- Kinetic Modeling : Apply Arrhenius equation to predict shelf-life at 25°C.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
